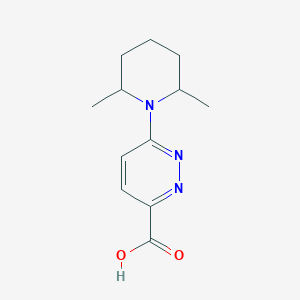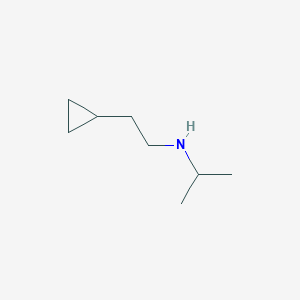
6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-carbonsäure
Übersicht
Beschreibung
6-(2,6-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid, commonly referred to as DMPCA, is a synthetic organic compound with wide-ranging applications in the scientific research field. It is a white powder that is soluble in water and has a melting point of around 135°C. DMPCA has been used in many areas of scientific research, including synthesis methods, mechanisms of action, biochemical and physiological effects, and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthese von Piperidinderivaten
Piperidinderivate sind in der Wirkstoffentwicklung von entscheidender Bedeutung, und 6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-carbonsäure dient als Schlüsselzwischenprodukt bei der Synthese verschiedener substituierter Piperidine, Spiropiperidine, kondensierter Piperidine und Piperidinone. Diese Verbindungen sind in über zwanzig Klassen von Arzneimitteln vorhanden und spielen eine bedeutende Rolle in der pharmazeutischen Industrie .
Pharmakologische Anwendungen
Die Verbindung ist an der Entwicklung von Medikamenten mit potenziellen pharmakologischen Anwendungen beteiligt. Sie wird bei der Entdeckung und biologischen Bewertung potenzieller Medikamente verwendet, insbesondere solcher, die den Piperidinrest enthalten, der eine gängige Struktur in vielen medizinischen Verbindungen ist .
Antimikrobielle Wirkstoffe
Die Forschung zeigt, dass Pyridazinderivate, einschließlich This compound, antimikrobielle Eigenschaften aufweisen. Dies macht sie wertvoll bei der Entwicklung neuer antimikrobieller Wirkstoffe zur Bekämpfung resistenter Bakterienstämme und anderer Krankheitserreger .
Antidepressiva und Antihypertensiva
Die Verbindung wurde auf ihre Verwendung in Antidepressiva und Antihypertensiva untersucht. Ihr strukturelles Gerüst ermöglicht die Entwicklung von Verbindungen, die mit biologischen Zielstrukturen im Zusammenhang mit diesen Erkrankungen interagieren können .
Krebsforschung
Pyridazinderivate werden auf ihre krebshemmenden Eigenschaften untersucht. Die einzigartige Struktur von This compound kann zur Synthese neuer Krebsmittel beitragen und neue Wege für die Behandlung eröffnen .
Antithrombotika und Antiulkusmittel
Die Derivate der Verbindung haben sich vielversprechend bei der Entwicklung von Antithrombotika und Antiulkusmitteln gezeigt. Ihre Fähigkeit zur Funktionalisierung ermöglicht die Herstellung von Medikamenten, die Blutgerinnsel verhindern und die Magenschleimhaut schützen können .
Agrochemische Anwendungen
Neben Pharmazeutika sind Pyridazinderivate, einschließlich dieser Verbindung, für Anwendungen in Agrochemikalien bekannt. Sie können zur Herstellung von Herbiziden und Pestiziden verwendet werden und tragen zur landwirtschaftlichen Produktivität bei .
Entwicklung von ionotropen Wirkstoffen
Die Verbindung wurde als potenter ionotroper Wirkstoff identifiziert, der bei der Entwicklung von Medikamenten verwendet werden kann, die Ionenkanäle modulieren. Dies ist besonders relevant bei der Behandlung von Krankheiten im Zusammenhang mit Ionenkanalfunktionsstörungen .
Wirkmechanismus
Target of Action
Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Mode of Action
Pyridazine derivatives have been shown to interact with their targets, leading to a variety of physiological effects .
Biochemical Pathways
Pyridazine derivatives have been shown to influence a variety of biochemical pathways, leading to a wide range of pharmacological activities .
Result of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities .
Biochemische Analyse
Biochemical Properties
6-(2,6-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with phosphodiesterases, which are enzymes that play a crucial role in cellular signaling by regulating the levels of cyclic nucleotides . The nature of these interactions often involves the inhibition of enzyme activity, leading to altered cellular responses.
Cellular Effects
The effects of 6-(2,6-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the cAMP signaling pathway by inhibiting phosphodiesterase activity, leading to increased levels of cAMP within the cell . This elevation in cAMP can result in various downstream effects, including changes in gene expression and metabolic activity.
Molecular Mechanism
At the molecular level, 6-(2,6-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as phosphodiesterases, inhibiting their activity . This inhibition prevents the breakdown of cyclic nucleotides, thereby prolonging their signaling effects. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(2,6-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, it may degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular signaling and metabolism.
Dosage Effects in Animal Models
The effects of 6-(2,6-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular signaling and metabolic activity. At higher doses, it can lead to toxic or adverse effects, including cellular stress and apoptosis . Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage level.
Metabolic Pathways
6-(2,6-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound’s inhibition of phosphodiesterases affects the metabolism of cyclic nucleotides, leading to altered cellular energy balance and signaling . These interactions highlight the compound’s role in modulating metabolic pathways.
Transport and Distribution
Within cells and tissues, 6-(2,6-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity, as it determines the sites of action and potential effects on cellular function.
Subcellular Localization
The subcellular localization of 6-(2,6-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
Eigenschaften
IUPAC Name |
6-(2,6-dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-8-4-3-5-9(2)15(8)11-7-6-10(12(16)17)13-14-11/h6-9H,3-5H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUUGMBJKKUSTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C2=NN=C(C=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-chloro-N-[cyclopentyl(phenyl)methyl]acetamide](/img/structure/B1465186.png)
![2-methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B1465187.png)
![1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane](/img/structure/B1465188.png)

![1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1465191.png)


![Tert-butyl ((3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate](/img/structure/B1465198.png)



